Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate is an organophosphorus compound characterized by the presence of both isopropyl and dihydroxypropyl groups attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate can be synthesized through the esterification of phosphorus trichloride with isopropanol, followed by the reaction with 2,3-dihydroxypropyl alcohol. The reaction typically involves the following steps:
Esterification: Phosphorus trichloride is reacted with isopropanol under controlled conditions to form diisopropyl phosphite.
Hydrolysis: The diisopropyl phosphite is then hydrolyzed to form diisopropyl phosphonate.
Addition Reaction: Finally, diisopropyl phosphonate is reacted with 2,3-dihydroxypropyl alcohol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like thionyl chloride or phosphorus tribromide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated phosphonates.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl phosphonate: Similar in structure but lacks the dihydroxypropyl group.
Trialkyl (2,3-dihydroxypropyl)phosphonium salts: These compounds have similar functional groups but differ in their ionic nature and applications.
Uniqueness
Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate is unique due to the presence of both isopropyl and dihydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113612-56-9 |
---|---|
Molekularformel |
C9H21O5P |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
3-di(propan-2-yloxy)phosphorylpropane-1,2-diol |
InChI |
InChI=1S/C9H21O5P/c1-7(2)13-15(12,14-8(3)4)6-9(11)5-10/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
LGSKXNQKTUSZQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(CC(CO)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.